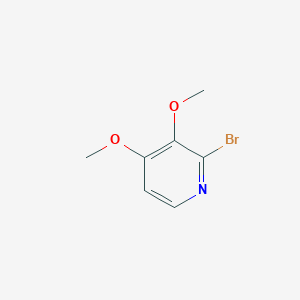

2-Bromo-3,4-dimethoxypyridine

Description

Significance in Organic Synthesis and Heterocyclic Chemistry

The pyridine (B92270) ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The presence of a bromine atom on this ring system provides a reactive handle for a variety of cross-coupling and substitution reactions, which are cornerstone transformations in modern organic synthesis. The methoxy (B1213986) groups, on the other hand, influence the electronic properties of the pyridine ring and can modulate the reactivity of the molecule.

In the realm of heterocyclic chemistry, 2-Bromo-3,4-dimethoxypyridine serves as a key starting material for the construction of more complex fused and multi-ring systems. For instance, it is a precursor to 3,4-dimethoxypyridine-2-carbaldehyde (B1652338), a crucial component in the synthesis of certain quinazolin-4(3H)-ones. researchgate.net The cyclocondensation reaction between 2-aminobenzamide (B116534) and 3,4-dimethoxypyridine-2-carbaldehyde leads to the formation of 2-(3,4-dimethoxypyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, which can be further modified. researchgate.net This highlights the utility of this compound in generating intricate heterocyclic frameworks of academic and potentially practical interest.

Role as a Versatile Synthetic Building Block in Academic Contexts

The versatility of this compound as a synthetic building block is prominently demonstrated in its use in metal-catalyzed cross-coupling reactions. A significant application is the synthesis of bipyridine derivatives, which are important ligands in coordination chemistry and building blocks for supramolecular assemblies and functional materials.

A notable example from academic research is the nickel-phosphine complex-mediated homocoupling of this compound to produce 3,3',4,4'-tetramethoxy-2,2'-bipyridyl. researchgate.net This transformation provides an efficient route to a symmetrical bipyridine system that can be further elaborated. The subsequent demethylation of this product with hydrobromic acid yields 3,3',4,4'-tetrahydroxy-2,2'-bipyridyl, a compound with potential applications in materials science and as a ligand for metal catalysts. researchgate.net

The specifics of this homocoupling reaction are detailed in the table below:

| Reaction Component | Details |

| Starting Material | This compound |

| Reaction Type | Nickel-phosphine complex-mediated homocoupling |

| Key Reagents | Nickel catalyst, Phosphine (B1218219) ligand |

| Product | 3,3',4,4'-tetramethoxy-2,2'-bipyridyl |

| Significance | Efficient synthesis of a symmetrical bipyridine ligand |

This specific application underscores the value of this compound as a reliable and versatile tool in the academic pursuit of novel molecular structures with tailored properties. Its ability to participate in predictable and high-yielding transformations makes it a valuable asset in the synthetic chemist's toolbox.

Properties

IUPAC Name |

2-bromo-3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFITQNDOMDLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569301 | |

| Record name | 2-Bromo-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104819-52-5 | |

| Record name | 2-Bromo-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 2 Bromo 3,4 Dimethoxypyridine

Direct Bromination of 3,4-Dimethoxypyridine (B108619)

Direct bromination stands as a common and straightforward approach to introduce a bromine atom onto the 3,4-dimethoxypyridine ring. This method relies on the principles of electrophilic aromatic substitution, where the electron-rich pyridine (B92270) ring, activated by two methoxy (B1213986) groups, reacts with a suitable bromine source.

The choice of brominating agent is critical for the successful synthesis, with several reagents being commonly employed for the halogenation of activated pyridines.

N-Bromosuccinimide (NBS): NBS is a widely utilized reagent for the bromination of various activated aromatic and heterocyclic compounds, including methoxy-substituted pyridines. researchgate.netthieme-connect.deresearchgate.netthieme-connect.com It is considered a milder and more selective source of electrophilic bromine compared to molecular bromine, which helps in minimizing side reactions and the formation of polybrominated products. daneshyari.com The use of NBS is documented for the bromination of different pyridine derivatives, often under controlled conditions to achieve high regioselectivity. researchgate.net

Molecular Bromine (Br₂): Elemental bromine is another effective reagent for the bromination of pyridine rings. It can be used in various solvents, sometimes in the presence of a catalyst, to facilitate the electrophilic substitution. For instance, the preparation of 2-bromo-3-methoxypyridine (B21398) has been achieved using molecular bromine in a controlled temperature environment. google.com

Table 1: Common Brominating Agents for Pyridine Derivatives

| Brominating Agent | Chemical Formula | Typical Application |

|---|---|---|

| N-Bromosuccinimide | C₄H₄BrNO₂ | Selective bromination of activated rings |

The outcome of the direct bromination reaction is significantly influenced by the choice of solvent and the specific reaction conditions maintained throughout the process.

Solvent Selection: The bromination of methoxypyridines is often conducted in inert solvents to ensure selectivity and prevent unwanted side reactions. Dichloromethane (B109758) and acetonitrile (B52724) are commonly reported solvents for the bromination of such substrates. researchgate.net The polarity of the solvent can affect the reactivity of both the substrate and the brominating agent. researchgate.net

Temperature Control: Maintaining a specific temperature range is crucial for controlling the reaction rate and selectivity. For the synthesis of a related compound, 2-bromo-3-methoxypyridine, the process involves cooling the reaction mixture initially and then allowing it to stir at room temperature, highlighting the importance of temperature management. google.com

Aqueous Sodium Hydroxide (B78521): In some synthetic procedures for related brominated hydroxypyridines, an aqueous solution of sodium hydroxide is used. google.com While this is typically for a hydroxypyridine precursor, it demonstrates how the reaction medium can be manipulated to facilitate the desired transformation, which in that case was followed by methylation to yield the methoxypyridine. google.com

The regioselectivity of the bromination of 3,4-dimethoxypyridine is governed by the electronic effects of the substituents on the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the positions alpha and gamma to it. Conversely, the two methoxy groups at the C-3 and C-4 positions are strong electron-donating groups, which activate the ring for electrophilic substitution.

The directing influence of these activating groups generally overrides the deactivating effect of the ring nitrogen. researchgate.netthieme-connect.de In the case of 3,4-dimethoxypyridine, the methoxy groups strongly activate the C-2, C-5, and C-6 positions. However, the position ortho to the 3-methoxy group (C-2) and the position ortho to the 4-methoxy group (C-5) are the most activated. The combined directing effects and the inherent reactivity of the pyridine ring typically lead to preferential substitution at the C-2 or C-6 position. Studies on the halogenation of substituted pyridines confirm that the regiochemical outcome is highly dependent on the position of the activating substituent. researchgate.netthieme-connect.deresearchgate.netthieme-connect.com

Alternative Routes via Precursors and Transformations

Alternative synthetic strategies often involve the transformation of functional groups on a pre-existing pyridine core.

From Hydroxypyridines: A common strategy involves the bromination of a corresponding hydroxypyridine followed by methylation. For example, a patented method describes the synthesis of 2-bromo-3-methoxypyridine by first brominating 3-hydroxypyridine (B118123) and then methylating the hydroxyl group. google.com A similar approach could be envisioned for 2-Bromo-3,4-dimethoxypyridine, potentially starting from 3-hydroxy-4-methoxypyridine or 4-hydroxy-3-methoxypyridine.

From Aminopyridines: The Sandmeyer reaction provides a classic route to introduce a bromine atom onto an aromatic ring. vu.lt This would involve the diazotization of an aminopyridine precursor, such as 2-amino-3,4-dimethoxypyridine, with a nitrite (B80452) source in the presence of a hydrohalic acid, followed by treatment with a copper(I) bromide salt.

From other Halopyridines: Metal-halogen exchange reactions can be used to introduce functionality. For instance, a lithiated pyridine species can be generated from a bromopyridine and then reacted with an electrophile. researchgate.net While more complex, such strategies allow for the synthesis of specifically substituted pyridines.

Complex organic molecules are often assembled through carefully planned multi-step reaction sequences. The synthesis of this compound can be conceptualized through such a pathway, starting from simpler, more accessible pyridine compounds.

A plausible, albeit lengthy, route could begin with a readily available starting material like 4-picoline. The synthesis would proceed through a series of established transformations to build the required functionality.

Table 2: Illustrative Multi-Step Synthetic Pathway

| Step | Transformation | Reagents & Conditions | Intermediate Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-picoline |

| 2 | Oxidation of methyl group | KMnO₄ | 3-Nitroisonicotinic acid |

| 3 | Reduction of nitro group | Fe, HCl or H₂, Pd/C | 3-Aminoisonicotinic acid |

| 4 | Sandmeyer Reaction (Bromination) | NaNO₂, HBr, CuBr | 3-Bromoisonicotinic acid |

| 5 | Curtius or Hofmann Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat | 3-Bromo-4-aminopyridine |

| 6 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, H₂O | 3-Bromo-4-hydroxypyridine |

| 7 | Methoxylation | CH₃I, Base | 3-Bromo-4-methoxypyridine |

Note: This table presents a hypothetical sequence for illustrative purposes. The final steps to introduce the second methoxy group would require advanced synthetic design, potentially involving metallation and substitution or other functional group interconversions.

Optimization of Synthetic Pathways for Efficiency and Scalability

The primary route for the synthesis of this compound involves the bromination of the precursor, 3,4-dimethoxypyridine. The optimization of this transformation is paramount to ensure high yields, purity, and cost-effectiveness, particularly for large-scale production. Key parameters that are typically optimized include the choice of brominating agent, solvent, reaction temperature, and reaction time.

Brominating Agents

Commonly employed brominating agents for such heterocyclic systems include N-bromosuccinimide (NBS) and elemental bromine (Br₂). Research into the synthesis of related brominated pyridines, such as 5-Bromo-2,4-dimethoxypyridine, has shown that NBS is often favored due to its selectivity and milder reaction conditions compared to the more aggressive elemental bromine. The use of NBS can lead to higher yields, with reports of up to 85% for the synthesis of 5-Bromo-2,4-dimethoxypyridine under optimized conditions.

Reaction Conditions

The efficiency of the bromination reaction is highly dependent on the reaction conditions. For the synthesis of related compounds, maintaining low temperatures, typically between 0 and 5°C, has been shown to minimize the formation of side products and enhance the selectivity of the reaction. The choice of solvent also plays a critical role. Solvents such as dichloromethane and acetonitrile are commonly used for the bromination of dimethoxypyridines.

A dissertation focused on the development of safe and scalable synthetic routes for the precursor, 3,4-dimethoxypyridine, highlights the importance of milder reaction conditions and the use of safer reagents. ijpsonline.com This work also mentions the transition metal-free homocoupling of 3,4-dimethoxypyridine, suggesting a research landscape geared towards developing more sustainable and scalable processes. ijpsonline.com

Scalability Considerations

For industrial applications, the scalability of the synthetic process is a primary concern. A patent for the preparation of 2-bromo-3-methoxypyridine emphasizes the development of a short, high-yield route with mild reaction conditions to overcome the challenges of harsh conditions and low yields in previous methods. This indicates a trend towards developing processes that are not only efficient but also practical for large-scale synthesis.

Furthermore, research on the nickel-phosphine complex-mediated homo-coupling of this compound to produce 3,3',4,4'-tetramethoxy-2,2'-bipyridyl in good yields underscores the importance of having a reliable and scalable source of the starting material. rsc.org The efficiency of this subsequent reaction is directly tied to the quality and availability of this compound.

The table below summarizes the typical reaction parameters and their impact on the synthesis of brominated dimethoxypyridines, which can be extrapolated for the optimization of this compound synthesis.

| Parameter | Condition | Effect on Yield and Purity |

| Brominating Agent | N-Bromosuccinimide (NBS) | Higher selectivity, milder conditions, potentially higher yields. |

| Elemental Bromine (Br₂) | More aggressive, may lead to over-bromination and lower yields of the desired product. | |

| Solvent | Dichloromethane, Acetonitrile | Influences reaction rate and solubility of reactants. Optimization is key for maximizing yield. |

| Temperature | 0 - 5 °C | Minimizes side reactions, leading to higher purity and yield. |

| Reaction Time | Varies depending on other parameters | Needs to be optimized to ensure complete conversion without product degradation. |

Advanced Chemical Reactivity and Mechanistic Studies of 2 Bromo 3,4 Dimethoxypyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridines. In the case of 2-bromo-3,4-dimethoxypyridine, the reaction involves the replacement of the bromo substituent by a nucleophile.

The bromine atom at the C-2 position of the pyridine (B92270) ring is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced because the C-2 position is inherently electron-deficient due to the inductive effect of the ring nitrogen atom. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. pearson.com

Common nucleophiles used to displace the bromine include alkoxides (such as sodium methoxide), amines, and thiols. evitachem.com For instance, reaction with thiophenol can yield the corresponding 2-thio-substituted pyridine derivative. researchgate.net The reactivity of the C-Br bond allows for the introduction of diverse functional groups at the 2-position, making it a valuable synthetic intermediate. evitachem.com

For nucleophilic aromatic substitution at C-2, electron-donating groups on the ring are generally deactivating. Studies on related 2-bromopyridines have shown that electron-donating substituents, such as a methyl group at the 3-position, can decrease the rate of nucleophilic substitution with methoxide (B1231860) ions. rsc.org This deactivation occurs because the electron-donating nature of the substituent destabilizes the negatively charged Meisenheimer intermediate.

In this compound, the 3-methoxy and 4-methoxy groups are expected to exert a similar deactivating influence on SNAr reactions compared to unsubstituted 2-bromopyridine (B144113). mdpi.com However, their presence is crucial for directing other types of reactions and for building the electronic and steric framework of more complex target molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. The general mechanism involves the coordination of the palladium catalyst with the nitrogen atom of the pyridine ring, which enhances the reactivity of the C-Br bond towards oxidative addition, the initial step in the catalytic cycle.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide. yonedalabs.com this compound can be effectively coupled with various aryl- or vinylboronic acids or their esters. evitachem.commdpi.com

The catalytic cycle typically begins with the oxidative addition of the this compound to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, a step often facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. yonedalabs.comresearchgate.net A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Methanol/H₂O | Reflux | researchgate.net |

| PdCl₂(dppf) | dppf | NaOH (aq) | THF | 120 °C (Microwave) | mdpi.com |

| Pd(OAc)₂ | Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 °C (Microwave) | mdpi.com |

| [Pd(dba)₂] | - | K₃PO₄ | THF | 50 °C | beilstein-journals.org |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgpearson.com this compound serves as the aryl halide partner in this transformation. evitachem.com

The mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyridine to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 2-alkynyl-3,4-dimethoxypyridine product and regenerates the active catalysts. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. nih.govbeilstein-journals.org

Table 2: Typical Reagents for Sonogashira Coupling

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | Et₃N or THF | Room Temp. to Reflux | organic-chemistry.orgwalisongo.ac.id |

| Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | Toluene | Room Temp. to 90 °C | wikipedia.org |

| PdCl₂(PhCN)₂ | None | Piperidine | DMF | Room Temp. | nih.gov |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly effective for creating C-C bonds and is known for its high functional group tolerance. numberanalytics.com this compound can be coupled with various organozinc reagents, such as arylzinc or alkylzinc halides. mdpi.com

The reaction mechanism follows the general cross-coupling pathway: oxidative addition of the bromopyridine to the Pd(0) or Ni(0) catalyst, transmetalation of the organic group from the zinc reagent to the metal center, and subsequent reductive elimination to afford the final coupled product. wikipedia.orgnumberanalytics.com Research on related methoxypyridine systems has demonstrated the feasibility of this reaction, for instance, in the synthesis of bipyridine derivatives where a functionalized pyridyl-zinc chloride is coupled with a bromopyridine using a palladium catalyst like Pd(PPh₃)₄. mdpi.compreprints.org

Table 3: Common Catalysts and Conditions for Negishi Coupling

| Catalyst | Organometallic Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ or Ni(PPh₃)₄ | R-Zn-X | THF, Dioxane, DMF | Room Temp. to Reflux | wikipedia.orgorganic-chemistry.org |

| Pd(dba)₂ / XPhos | Pyridyl-Zn-X | THF | Reflux | mdpi.compreprints.org |

| Ni(acac)₂ / PPh₃ | Aryl-Zn-X | THF | Room Temp. | wikipedia.org |

Ullmann Coupling

The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, traditionally involving the copper-mediated coupling of aryl halides. In its most common form, it is used for the synthesis of symmetric biaryl compounds through the homocoupling of an aryl halide in the presence of excess copper at elevated temperatures. frontiersin.org The mechanism involves the formation of an organocopper intermediate, which then undergoes further reaction to yield the coupled product. frontiersin.org

While direct examples involving this compound are not extensively documented in seminal literature, the reaction is broadly applicable to brominated heterocycles. frontiersin.org For instance, the Ullmann-type coupling of bromopyridines with various amines is a well-established method for C-N bond formation. frontiersin.org More recent advancements have introduced nickel and palladium catalysts to facilitate these couplings under milder conditions. mdpi.compreprints.org A bimetallic system using stoichiometric copper powder with a catalytic amount of Pd(OAc)₂ has been shown to be effective for the homocoupling of various bromopyridines, proceeding through a proposed radical process generated by redox interactions between Cu(0) and Pd(II/IV) species. mdpi.compreprints.org

A relevant analogue, 3-bromo-2,6-dimethoxy-4-diarylphosphinoylpyridine, undergoes a homocoupling reaction to produce the corresponding 3,3'-bipyridine (B1266100) derivative, which serves as a precursor for chiral dipyridylphosphine ligands. This transformation highlights the utility of coupling reactions on highly substituted dimethoxypyridine scaffolds.

Table 1: Example of Ullmann-type Homocoupling for a Substituted Dimethoxypyridine

| Starting Material | Reaction Type | Key Reagents | Product | Significance |

|---|---|---|---|---|

| 3-Bromo-2,6-dimethoxy-4-diarylphosphinoylpyridine | Ullmann-type Homocoupling | Cu, Heat | 2,2',6,6'-Tetramethoxy-bis(diarylphosphinoyl)-3,3'-bipyridine | Demonstrates C-C bond formation on a related dimethoxypyridine core to create complex ligands. polyu.edu.hk |

Palladium-Catalyzed Homocoupling and Heterocoupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for constructing C-C bonds. For a substrate like this compound, both homocoupling to form a symmetrical bipyridine and heterocoupling with other organometallic reagents are theoretically significant transformations.

Homocoupling: The reductive homocoupling of bromopyridines can be achieved with various palladium catalysts, such as Pd(OAc)₂. mdpi.com These reactions often require a reductant and can be performed in solvents like 1,4-butanediol, which can also serve as the reductant. mdpi.com While the homocoupling of 2-bromopyridine is well-documented, the presence of two methoxy (B1213986) groups in this compound would influence the electronic properties and steric environment of the reaction center.

Heterocoupling: Heterocoupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Negishi (using organozinc reagents) couplings, are highly versatile. A notable example is the Negishi coupling between (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride and 2-bromopyridine, catalyzed by Pd(PPh₃)₄. mdpi.compreprints.org This reaction, proceeding in refluxing THF, demonstrates a successful cross-coupling involving a highly functionalized methoxypyridine, suggesting that this compound could serve as a viable coupling partner in similar transformations. mdpi.compreprints.org The synthesis of caerulomycin C, an antibiotic, also utilizes an aromatic cross-coupling reaction as a key step, starting from a 3,4-dimethoxypyridine (B108619) derivative. acs.org

Table 2: Example of Palladium-Catalyzed Heterocoupling with a Related Methoxy-Pyridine Derivative

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Product Application |

|---|---|---|---|---|

| Negishi Coupling | (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | 2-Bromopyridine | Pd(PPh₃)₄ in THF | Synthesis of caerulomycins B and C. mdpi.compreprints.org |

Nickel-Catalyzed Reductive Coupling

Nickel-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium for cross-coupling chemistry. nih.gov Nickel-catalyzed reductive couplings are particularly effective for the synthesis of symmetrical and unsymmetrical 2,2'-bipyridines from 2-halopyridines. mdpi.com

A key advantage of some nickel-based systems is their simplicity; for example, the homocoupling of 2-halopyridines can be efficiently catalyzed by NiCl₂·6H₂O without the need for external phosphine (B1218219) ligands. mdpi.com The reaction mechanism for these couplings can be complex, potentially involving Ni(0), Ni(I), and Ni(II) intermediates. nih.gov In reductive cross-electrophile couplings, the mechanism can proceed via a "radical chain" or a "sequential reduction" pathway, depending on the sequence of electrophile activation. nih.gov For aryl halides, activation typically occurs through a two-electron oxidative addition to a Ni(0) species, forming an organonickel(II) intermediate. nih.gov

While specific studies on the nickel-catalyzed coupling of this compound are not prominent, the established reactivity of other 2-bromopyridines provides a strong basis for its potential in these transformations.

Table 3: General Conditions for Nickel-Catalyzed Reductive Homocoupling of 2-Halopyridines

| Substrate | Catalyst | Key Features | Typical Product | Reference |

|---|---|---|---|---|

| 2-Halopyridines | NiCl₂·6H₂O | External ligand is not required; reaction proceeds smoothly. | Symmetrical 2,2'-Bipyridines | mdpi.com |

| 2-Halopyridines | NiBr₂(PPh₃)₂ | Requires a reductant such as zinc powder. | Symmetrical 2,2'-Bipyridines | mdpi.com |

Regioselective Functionalization Strategies

The functionalization of the this compound ring at positions other than the bromine-bearing C-2 carbon is governed by the interplay of the electronic and steric effects of its substituents. The methoxy groups and the pyridine nitrogen atom act as powerful directing elements in metalation reactions, while the carbon-bromine bond offers a handle for exchange and rearrangement reactions.

Directed Metalation Reactions (e.g., Lithiation, Magnesiation)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective deprotonation and functionalization of aromatic and heteroaromatic rings. znaturforsch.com The site of metalation is determined by a directing metalation group (DMG), which coordinates to the organolithium base and directs deprotonation to an adjacent position. znaturforsch.comuwindsor.ca

In this compound, the substituents present competing directing effects. The pyridine nitrogen directs to C-2 and C-6. The 3-methoxy group directs to C-2 and C-4. The 4-methoxy group directs to C-3 and C-5. The C-2, C-3, and C-4 positions are already substituted. Therefore, the most likely sites for lithiation are C-5 (directed by the 4-methoxy group) or C-6 (directed by the pyridine nitrogen).

Crucially, a study on the closely related 2-chloro-3,4-dimethoxypyridine (B7826888) showed that lithiation with n-BuLi occurs selectively at the C-5 position. clockss.org This outcome suggests that the directing effect of the 4-methoxy group is dominant, overriding the influence of the pyridine nitrogen. Given the similar electronic nature of chloro and bromo substituents, this provides a strong predictive model for the reactivity of this compound. The resulting C-5 lithiated species can be trapped with various electrophiles to yield 2-bromo-3,4-dimethoxy-5-substituted pyridines.

Table 4: Regioselective Lithiation of a 2-Halo-3,4-dimethoxypyridine Analogue

| Substrate | Base | Solvent/Temp | Position of Lithiation | Electrophile (E) | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Chloro-3,4-dimethoxypyridine | n-BuLi | THF / 0°C | C-5 | Various | 2-Chloro-3,4-dimethoxy-5-E-pyridines | 60-99% clockss.org |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is an alternative to direct deprotonation for generating a specific organometallic intermediate. znaturforsch.com This reaction typically involves treating an aryl halide with an alkyllithium or magnesium reagent, resulting in the exchange of the halogen atom for the metal. znaturforsch.comresearchgate.net The reaction is often very fast and can be performed at low temperatures to avoid side reactions.

The regioselectivity of halogen-metal exchange can be highly dependent on the reagent used. In a study of 2,5-dibromo-4-methoxypyridine, treatment with n-BuLi at -78°C resulted in selective exchange of the C-2 bromine. researchgate.net In contrast, using isopropylmagnesium chloride led to the exchange of the C-5 bromine. researchgate.net This differential reactivity allows for controlled, regioselective functionalization at either the C-2 or C-5 position of the pyridine ring by choosing the appropriate reagent. This principle would be applicable to di-halogenated derivatives of 3,4-dimethoxypyridine, enabling selective functionalization.

Table 5: Reagent-Dependent Regioselectivity in Halogen-Metal Exchange of a Dibromo-methoxypyridine

| Substrate | Reagent | Temperature | Position of Exchange | Resulting Intermediate | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromo-4-methoxypyridine | n-BuLi | -78°C | C-2 | 5-Bromo-4-methoxy-2-lithiopyridine | researchgate.net |

| 2,5-Dibromo-4-methoxypyridine | i-PrMgCl | Room Temp | C-5 | 2-Bromo-4-methoxy-5-magnesiopyridine | researchgate.net |

Halogen Dance Reactions

The halogen dance is a fascinating rearrangement in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. clockss.org The reaction is typically initiated by a strong base, which generates an organometallic intermediate via either deprotonation or halogen-metal exchange. clockss.orgwhiterose.ac.uk This intermediate can then rearrange to a more thermodynamically stable isomer before being trapped by an electrophile or a proton source. This process allows for functionalization at positions that are not accessible through direct metalation or halogen-metal exchange alone. clockss.org

The methoxy group is known to be a directing group in these reactions, and the labile nature of bromine makes it prone to migration. clockss.org A clear example of this phenomenon was observed during the study of 2,5-dibromo-4-methoxypyridine. researchgate.net When this compound was treated with n-BuLi and the reaction was allowed to stir for 30 minutes before the addition of an electrophile like DMF, the product formed was not from the initial C-2 lithiated species, but rather from an intermediate that had rearranged. researchgate.net This result is explained by an initial halogen-metal exchange at the C-2 position, followed by a "halogen dance" or migration of the lithium to the C-3 position and the bromine to the C-2 position, which ultimately leads to a C-3 functionalized product after rearrangement. researchgate.net Furthermore, the synthesis of caerulomycin C explicitly uses a halogen migration as a key strategic step. acs.org

Table 6: Halogen Dance Reaction on a Related Brominated Pyridine

| Substrate | Conditions | Initial Intermediate (Proposed) | Rearranged Intermediate | Observed Product (after E+ quench) | Significance |

|---|---|---|---|---|---|

| 2,5-Dibromo-4-methoxypyridine | n-BuLi, -78°C, 30 min | 5-Bromo-4-methoxy-2-lithiopyridine | Rearranges via migration | 2-Bromo-4-methoxy-3-formylpyridine (with DMF quench) | Demonstrates a C-5 to C-3 migration of the metalated position. researchgate.net |

Pyridyne Intermediates and their Reactivity (e.g., 3,4-pyridynes)

The generation of highly reactive pyridyne intermediates from halopyridines is a cornerstone of heterocyclic aryne chemistry. In the case of this compound, treatment with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is expected to lead to the formation of a 3,4-pyridyne intermediate. The mechanism proceeds via an initial deprotonation at the position ortho to the bromine atom, which is facilitated by the electron-withdrawing nature of the halogen. Subsequent elimination of bromide would yield the strained 3,4-dimethoxypyridyne.

The regiochemistry of this elimination is directed by the positions of the methoxy groups. The methoxy groups at the 3- and 4-positions electronically enrich the pyridine ring, but the inductive effect of the bromine at the 2-position makes the C5 proton the most likely site for initial deprotonation by a strong, sterically unhindered base, leading to a 2,5-pyridyne. However, formation of a 3,4-pyridyne via deprotonation at C5 and elimination of the C4-methoxy group is less likely. A more plausible route to a pyridyne from a related isomer, 5-Bromo-3,4-dimethoxypyridine, would more directly lead to a 4,5-pyridyne. For this compound, the generation of a 2,3-pyridyne via deprotonation at C3 is sterically and electronically disfavored.

Once formed, the 3,4-dimethoxypyridyne would be a powerful electrophile and dienophile. Its reactivity is characterized by rapid trapping with available nucleophiles or dienes. In the absence of an external trapping agent, the pyridyne can undergo dimerization or polymerization. The presence of the two methoxy groups would influence the regioselectivity of nucleophilic attack on the pyridyne triple bond.

| Reactant | Conditions | Expected Intermediate | Potential Products |

| This compound | Strong base (e.g., NaNH₂, LDA) | 3,4-Dimethoxypyridyne | Trapped products with nucleophiles/dienes, dimers |

Dimerization Reactions

Dimerization reactions of halopyridines can occur through various mechanisms, often catalyzed by transition metals or initiated by the formation of reactive intermediates like pyridynes. For this compound, dimerization could potentially be achieved through Ullmann-type coupling reactions. This typically involves heating the bromopyridine with a stoichiometric amount of copper powder. The reaction proceeds through an organocopper intermediate, leading to the formation of a new carbon-carbon bond between two pyridine rings, yielding a bipyridine.

Alternatively, palladium-catalyzed homocoupling reactions, such as those employing a Pd(0) catalyst and a suitable ligand, could also effect the dimerization of this compound to produce 3,3',4,4'-tetramethoxy-2,2'-bipyridine. The reaction conditions would need to be carefully controlled to favor homocoupling over other potential side reactions.

In the context of pyridyne intermediates, if the 3,4-dimethoxypyridyne is generated in sufficient concentration and without an efficient trapping agent, it can undergo a [4+2] cycloaddition with itself, leading to a dimeric product. The exact structure of the dimer would depend on the regiochemistry of the cycloaddition. Research on the dimerization of oxidized brominated thiophenes has shown that reactive sulfoxide (B87167) intermediates can dimerize, suggesting that highly reactive pyridine intermediates could behave similarly. rsc.org

| Reaction Type | Catalyst/Reagent | Expected Product | Reference |

| Ullmann Coupling | Copper powder | 3,3',4,4'-Tetramethoxy-2,2'-bipyridine | General Principle |

| Palladium-Catalyzed Homocoupling | Pd(0) catalyst, ligand | 3,3',4,4'-Tetramethoxy-2,2'-bipyridine | mdpi.com |

| Pyridyne Dimerization | Strong base (generation of pyridyne) | Dimeric cycloaddition product | rsc.org |

Reactivity under Specific Conditions (e.g., high pressure, catalytic systems)

The reactivity of this compound can be significantly influenced by specific reaction conditions such as high pressure or the use of advanced catalytic systems.

High Pressure: High-pressure conditions can accelerate reactions that have a negative activation volume, such as cycloadditions and some nucleophilic substitution reactions. For instance, the trapping of a 3,4-pyridyne intermediate with a diene could be enhanced under high pressure. While specific data for this compound is not available, general principles suggest that reactions involving bond formation and a decrease in the number of molecules will be favored. It has been noted that some compounds may react explosively at elevated pressure and/or temperature. ambeed.com

Catalytic Systems: The versatility of this compound as a synthetic building block is most evident in its reactions under various catalytic systems. It is an excellent substrate for a range of cross-coupling reactions.

Suzuki-Miyaura Coupling: In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), this compound can be coupled with aryl or vinyl boronic acids to form more complex substituted pyridines. evitachem.com The methoxy groups can influence the catalytic cycle through their electronic effects.

Sonogashira Coupling: This reaction would involve a palladium catalyst and a copper(I) co-catalyst to couple the bromopyridine with a terminal alkyne, introducing an alkynyl substituent at the 2-position. evitachem.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond, enabling the synthesis of 2-amino-3,4-dimethoxypyridine derivatives by reacting the starting bromide with a primary or secondary amine.

Dual Catalytic Systems: Recent advancements have explored dual catalytic approaches, for instance, combining photoredox catalysis with another catalytic cycle. While not directly studied for this compound, such systems could potentially be applied for novel transformations, such as gem-difluoroalkylation of the pyridine ring, as has been demonstrated for other electron-rich heteroarenes like 2,6-dimethoxypyridine. acs.org

| Reaction Condition | Description | Potential Application |

| High Pressure | Accelerates reactions with negative activation volume. | Enhancing cycloaddition reactions of pyridyne intermediates. ambeed.com |

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling with boronic acids. | Synthesis of 2-aryl- or 2-vinyl-3,4-dimethoxypyridines. evitachem.com |

| Sonogashira Coupling | Pd/Cu-catalyzed coupling with terminal alkynes. | Synthesis of 2-alkynyl-3,4-dimethoxypyridines. evitachem.com |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation with amines. | Synthesis of 2-amino-3,4-dimethoxypyridine derivatives. |

| Dual Catalysis | Combination of two catalytic cycles (e.g., photoredox and transition metal). | Novel functionalizations, such as gem-difluoroalkylation. acs.org |

Investigation of Reaction Mechanisms

The investigation of reaction mechanisms for transformations involving this compound relies on a combination of experimental studies and computational methods.

Experimental Approaches:

Intermediate Trapping: The use of specific trapping agents can confirm the existence of transient species like pyridynes or radical intermediates.

Isotope Labeling: Employing isotopically labeled starting materials (e.g., with deuterium) can help elucidate bond-breaking and bond-forming steps, as demonstrated in studies on the formation of 2-bromo-3-methylbutane. jcu.edu

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR or IR spectroscopy can help identify intermediates and track the progress of the reaction.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions. For example, DFT studies on 3,5-dibromo-2,4-dimethoxypyridine (B1354084) have been used to determine its electronic stability. smolecule.com Such calculations for this compound could predict the most likely site of deprotonation for pyridyne formation or the preferred coordination geometry in a catalytic cycle.

The mechanism of reactions like nucleophilic aromatic substitution (SNAr) on the pyridine ring would be heavily influenced by the electronic properties of the methoxy groups and the bromine atom. The electron-withdrawing bromine activates the ring towards nucleophilic attack, while the electron-donating methoxy groups can direct the regioselectivity of such attacks.

| Mechanistic Aspect | Investigative Method | Information Gained |

| Reaction Kinetics | Monitoring reaction rates | Rate-determining step, reaction order |

| Intermediate Existence | Trapping experiments | Confirmation of transient species (e.g., pyridynes) |

| Bond Cleavage/Formation | Isotope labeling studies | Elucidation of specific bond transformations jcu.edu |

| Electronic Structure | Density Functional Theory (DFT) | Transition state energies, reaction pathways smolecule.com |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

As a functionalized halogenated pyridine (B92270), 2-Bromo-3,4-dimethoxypyridine is primed for a variety of chemical transformations. The bromine atom at the 2-position is susceptible to substitution and is particularly amenable to metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the foundation of its utility in constructing more elaborate molecules.

Synthesis of Substituted Pyridine Derivatives

The strategic placement of the bromo group on the pyridine ring allows for its replacement with a range of other functional groups through reactions like nucleophilic substitution or metal-catalyzed processes. While direct substitution on this compound itself is a potential pathway, much of the documented research showcases the reactivity of closely related structures, which provides insight into its synthetic potential. For instance, analogous compounds like 3,5-dibromo-2,4-dimethoxypyridine (B1354084) can be regioselectively lithiated and then reacted with various electrophiles to introduce new substituents. pharmascholars.com This process, followed by a subsequent reaction such as a Suzuki coupling, allows for the creation of highly substituted pyridine systems. pharmascholars.com Another relevant strategy involves the Br/Mg exchange reaction on bromopyridines that bear an ortho-tosyloxy group, enabling the introduction of functionalities at the 5-position. The resulting product can then be converted to a 3,4-dimethoxypyridine (B108619) derivative. researchgate.net These examples highlight the established methodologies for functionalizing brominated dimethoxypyridine scaffolds.

Construction of Bipyridyl Derivatives

One of the most significant applications of this compound is in the synthesis of bipyridyls, which are crucial ligands in coordination chemistry and core components of various functional materials.

Symmetric and Unsymmetrical Bipyridines

The synthesis of bipyridines from bromopyridine precursors is a well-established area of organic chemistry, with numerous metal-catalyzed cross-coupling reactions being employed. mdpi.com These methods, including Suzuki, Negishi, and Stille couplings, facilitate the formation of both symmetrical (from homocoupling of a single precursor) and unsymmetrical (from cross-coupling of two different precursors) bipyridines. ias.ac.in For example, the Negishi cross-coupling provides an efficient and mild strategy for creating substituted 2,2′-bipyridines from 2-bromo- or 2-chloropyridines using a palladium catalyst. nih.gov This reaction accommodates a variety of functional groups, including alkoxy moieties. nih.gov

A key transformation involving this compound is its nickel-phosphine complex-mediated homocoupling. This reaction produces 3,3',4,4'-tetramethoxy-2,2'-bipyridine in good yields, demonstrating a direct pathway to a symmetrical bipyridine scaffold. researchgate.net

| Reaction Type | Precursors | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Negishi Coupling | Organozinc pyridyl reagents + 2-Bromopyridines | Pd(PPh₃)₄ | Substituted 2,2′-Bipyridines | nih.gov |

| Homocoupling | This compound | Nickel-phosphine complex | Symmetrical (3,3',4,4'-Tetramethoxy-2,2'-bipyridine) | researchgate.net |

| Suzuki Coupling | Pyridyl boronic acids + Bromopyridines | Palladium catalysts (e.g., Pd(dppf)Cl₂) | Unsymmetrical Bipyridines | researchgate.net |

Synthesis of Orelanine Analogue Precursors

A prominent application of the bipyridine synthesis from this compound is in the total synthesis of precursors to orellanine (B1677459), a nephrotoxic alkaloid found in certain mushrooms. The core structure of orellanine is a 3,3',4,4'-tetrahydroxy-2,2'-bipyridine N,N'-dioxide.

The key step in several synthetic routes to orellanine and its non-toxic analogue, orelline, is the homocoupling of this compound. researchgate.net This reaction builds the central 2,2'-bipyridyl skeleton, yielding 3,3',4,4'-tetramethoxy-2,2'-bipyridine. This tetramethoxy compound serves as a crucial intermediate which can then be further modified. Demethylation of this intermediate with agents like hydrobromic acid affords 3,3',4,4'-tetrahydroxy-2,2'-bipyridyl (orelline). researchgate.net Subsequent oxidation of orelline with hydrogen peroxide yields the target N,N'-dioxide, orellanine. researchgate.net This synthetic sequence underscores the strategic importance of this compound as the starting material for constructing the foundational bipyridine structure of these complex natural products.

Synthesis of Polycyclic Heterocycles

Beyond the construction of bipyridyl systems, derivatives of this compound can be utilized to build fused heterocyclic scaffolds. These polycyclic systems are of interest in medicinal chemistry and materials science. While direct cyclization reactions starting from this compound are not widely reported, its derivative, 3,4-dimethoxypyridine-2-carbaldehyde (B1652338), has been shown to participate in cyclocondensation reactions. researchgate.net

Specifically, the reaction of 3,4-dimethoxypyridine-2-carbaldehyde with 2-aminobenzamide (B116534) leads to the formation of a dihydroquinazolinone intermediate. researchgate.net Subsequent dehydrogenation of this intermediate using an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) results in the formation of a 2-(pyridin-2-yl)quinazolin-4(3H)-one, a fused polycyclic heterocycle. researchgate.net This transformation demonstrates how the pyridine core derived from the original building block can be annulated with another ring system to create more complex structures.

Integration into Scaffolds for Advanced Materials Research

Derivatives of 3-hydroxy-2,2'-bipyridines, which are accessible from the demethylation of 3,3',4,4'-tetramethoxy-2,2'-bipyridine, are of interest for their photophysical properties and have been investigated as potential fluorescent probes for detecting metal cations like Zn²⁺. researchgate.net The addition of Zn²⁺ to solutions of these compounds can cause a significant shift in the emission wavelength and an increase in emission intensity, making them suitable for sensor applications. researchgate.net Furthermore, the broader class of substituted bipyridines is utilized in the synthesis of advanced materials such as functional polymers and nanomaterials, with applications in electronics and photonics. The ability to create symmetrically substituted bipyridines like 3,3',4,4'-tetramethoxy-2,2'-bipyridine allows for the systematic design of ligands for metal complexes used in catalysis and materials science.

| Derived Scaffold | Potential Application | Key Property | Reference |

|---|---|---|---|

| 3-Hydroxy-2,2'-bipyridine derivatives | Fluorescent sensors | Cation-sensitive photophysical properties (e.g., for Zn²⁺) | researchgate.net |

| 3,3',4,4'-Tetramethoxy-2,2'-bipyridine | Ligands for metal complexes | Coordination sites for catalysis and materials | researchgate.net |

| Substituted Bipyridines (general class) | Advanced polymers and nanomaterials | Tunable electronic and photonic properties |

Applications in Medicinal Chemistry and Drug Discovery Research

Precursor in the Synthesis of Pharmaceutical Agents

2-Bromo-3,4-dimethoxypyridine is a key starting material or intermediate in the synthesis of several pharmaceutical compounds. The bromine atom at the 2-position of the pyridine (B92270) ring provides a reactive handle for various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

One of the notable applications of this compound is in the synthesis of proton pump inhibitors (PPIs). For instance, it is a precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of Pantoprazole (B1678409). drugfuture.comnih.govnbinno.com The synthesis involves converting this compound into its 2-hydroxymethyl derivative, which is then chlorinated to yield the chloromethyl intermediate. drugfuture.comrsc.org This intermediate is then condensed with a benzimidazole (B57391) moiety to form the core structure of Pantoprazole. nih.govresearchgate.net The dimethoxy-substituted pyridine ring is a common feature in several PPIs, highlighting the importance of this structural motif in achieving the desired pharmacological activity. researchgate.net

Role in the Development of Drug Analogues and Libraries

The ability to readily modify the structure of this compound makes it an excellent scaffold for generating libraries of drug analogues. By systematically altering the substituents on the pyridine ring, medicinal chemists can explore structure-activity relationships (SAR) and optimize the properties of lead compounds.

Bedaquiline Analogues

Bedaquiline is a potent drug used for the treatment of multidrug-resistant tuberculosis (MDR-TB). rsc.orgmdpi.com However, concerns about its side effects have prompted the development of analogues with improved safety profiles. rsc.orgnih.gov While Bedaquiline itself contains a quinoline (B57606) ring system, research into analogues has explored the use of related heterocyclic scaffolds, including dimethoxypyridines, to modulate the drug's properties. nih.govresearchgate.net

The general strategy involves using a bromo-substituted heterocyclic core, such as a bromopyridine, to couple with other fragments of the Bedaquiline structure. nih.gov For example, in the synthesis of certain analogues, a bromopyridine derivative can undergo a Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids to generate a library of compounds with diverse substitutions. nih.gov This approach allows for the systematic investigation of how different chemical groups at specific positions influence the anti-tubercular activity and toxicity of the resulting molecules. The development of Bedaquiline analogues like TBAJ-876, which shows a more favorable toxicity profile, underscores the importance of such synthetic strategies. nih.govresearchgate.net

Pantoprazole Intermediate Pathways (via related dimethoxypyridines)

As mentioned earlier, the 3,4-dimethoxypyridine (B108619) moiety is a cornerstone in the synthesis of Pantoprazole. The journey from simpler precursors to the final active pharmaceutical ingredient involves several key steps where related dimethoxypyridine intermediates play a pivotal role. The synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a critical step. nih.govnbinno.comchemicalbook.com This intermediate is prepared from 3,4-dimethoxypyridine precursors. nbinno.com

A described synthetic pathway for a radiolabeled version of Pantoprazole starts with this compound. drugfuture.com This compound is reacted with labeled copper cyanide to introduce a nitrile group, which is then hydrolyzed and methylated to form a methyl ester. Subsequent reduction and chlorination yield the crucial [14C]-labeled 2-chloromethyl-3,4-dimethoxypyridine intermediate. drugfuture.com This labeled intermediate is then condensed with the benzimidazole portion of the molecule to produce labeled Pantoprazole, which is essential for metabolism and pharmacokinetic studies. drugfuture.com

The synthesis of Pantoprazole and its related compounds often involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine with a substituted 2-mercaptobenzimidazole. nih.govresearchgate.net The resulting thioether is then oxidized to the corresponding sulfoxide (B87167), which is the active form of the drug. nih.gov

Key Intermediates for Complex Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends beyond the synthesis of single pharmaceutical agents. Its versatile reactivity makes it a valuable intermediate for the construction of a wide range of complex APIs. The bromine atom can be readily displaced or used in cross-coupling reactions, allowing for the introduction of various side chains and the formation of carbon-carbon or carbon-heteroatom bonds. evitachem.com This flexibility is crucial in the multi-step synthesis of intricate drug molecules. For example, the related intermediate 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is not only used for Pantoprazole but also serves as a building block for other pharmaceuticals like the antihypertensive drug lomerizine (B1675043) and the anti-inflammatory drug meloxicam. nbinno.com

Design of Biologically Relevant Scaffolds for Drug Development

The 3,4-dimethoxypyridine core, for which this compound is a key precursor, is considered a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for the discovery of new drugs. The pyridine ring itself is a common feature in many approved drugs due to its ability to form hydrogen bonds and participate in other non-covalent interactions with biological macromolecules. nih.gov

The methoxy (B1213986) groups at the 3 and 4 positions of the pyridine ring in this compound influence the electronic properties and conformation of the molecule, which can be critical for its biological activity. The bromine atom at the 2-position provides a convenient point for chemical modification, allowing for the exploration of a large chemical space around the 3,4-dimethoxypyridine scaffold. researchgate.net This enables the development of compound libraries that can be screened against various biological targets to identify new lead compounds for drug discovery programs. researchgate.netresearchgate.net For instance, derivatives of dimethoxypyridine have been investigated as autophagy inhibitors. cam.ac.uk

The strategic placement of the bromo and methoxy groups on the pyridine ring makes this compound a highly adaptable building block for medicinal chemists. Its application in the synthesis of established drugs and the development of novel therapeutic agents highlights its significance in the ongoing quest for new and improved medicines.

Advanced Characterization and Computational Investigations

Spectroscopic Analysis for Structure-Reactivity Correlation

Specific studies correlating the spectroscopic data (such as NMR, IR, or mass spectrometry) of 2-Bromo-3,4-dimethoxypyridine with its reactivity profile have not been identified in the available literature. While commercial suppliers list the compound and its basic identifiers, detailed spectroscopic assignments and their interpretation in the context of reactivity are not provided publicly.

Computational Chemistry Studies

No dedicated computational chemistry studies—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or the calculation of reactivity indices and dipole moments—for this compound were found in the public research domain.

Structure-Reactivity Relationship Studies

While direct and comprehensive structure-reactivity studies are not available, the reactivity of this compound has been demonstrated in the context of synthetic chemistry, which inherently reveals aspects of its structure-reactivity relationship.

The primary documented application of this compound is as a precursor in the synthesis of bipyridine structures, which are central to more complex molecules like the fungal toxin orellanine (B1677459). acs.org A key reaction is the homo-coupling of this compound to form 3,3',4,4'-tetramethoxy-2,2'-bipyridine. acs.org

This reactivity is dictated by the molecule's structure:

The bromo substituent at the 2-position is the primary reactive site for metal-catalyzed coupling reactions. Its position adjacent to the ring nitrogen makes the C-Br bond susceptible to oxidative addition by transition metal catalysts.

The electron-donating methoxy (B1213986) groups at the 3- and 4-positions influence the electron density of the pyridine (B92270) ring, affecting the reactivity at the C2 position.

Studies have reported varying success with different catalytic systems for the homo-coupling reaction. For instance, a synthesis route utilizing nickel-triphenylphosphine complexes was reported to yield the desired bipyridine product. acs.orgitpa.lt An alternative approach using classical copper catalysis was also investigated and reported to provide the coupled product. itpa.lt The efficiency of these catalytic transformations highlights the specific electronic and steric environment of the C-Br bond, which is a direct consequence of the substituent pattern on the pyridine ring.

Patent Landscape and Research Trends

Analysis of Synthetic Routes and Applications in Patent Literature

The patent landscape for pyridine (B92270) derivatives is extensive, reflecting their importance as versatile intermediates in the synthesis of pharmaceuticals and other specialty chemicals. While direct patent literature explicitly detailing the synthesis and applications of 2-Bromo-3,4-dimethoxypyridine is not abundant, a comprehensive analysis of patents for structurally similar compounds, particularly its chloro-analogue, provides significant insight into its potential synthetic routes and applications.

A significant area of application for halogenated 3,4-dimethoxypyridine (B108619) scaffolds is in the production of proton pump inhibitors. Numerous patents describe the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride , a crucial intermediate for the anti-ulcer drug pantoprazole (B1678409). google.compatsnap.compatsnap.compatsnap.com The synthesis of this chloro-analogue is a well-documented, multi-step process that often originates from readily available starting materials like maltol (B134687) or 3-hydroxy-2-methyl-4-pyrone. google.compatsnap.comgoogle.com

Patented synthetic pathways to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride typically involve a sequence of core reactions, which could be analogous for a bromo-derivative. For instance, patent CN104557692A describes a five-step reaction sequence starting from 3-hydroxyl-2-methyl-4-pyrone. google.compatsnap.com Another patented method starts with maltol and proceeds through methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, hydroxymethylation, and a final chlorination step. patsnap.comgoogle.com These processes highlight the industrial importance of creating halogenated pyridine intermediates for active pharmaceutical ingredients. justia.comgoogleapis.com

The general synthetic approach for the closely related pantoprazole intermediate, as outlined in patent literature, can be summarized in the following table:

| Step | Description | Starting Material Example | Key Reagents | Intermediate Product | Patent Reference |

| 1 | Ammonification/Ring Formation | 3-hydroxy-2-methyl-pyrone | Ammoniacal liquor, Ammonium bicarbonate | 3-hydroxy-2-methyl-4-pyridone | CN104557692A |

| 2 | Chlorination & N-Oxidation | 3-hydroxy-2-methyl-4-pyridone | Phosphorus oxychloride, Hydrogen peroxide | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | CN102304083A |

| 3 | Methoxy Substitution | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | Sodium methoxide (B1231860) | 3,4-dimethoxy-2-methylpyridine-N-oxide | CN104557692A |

| 4 | Rearrangement/Hydroxymethylation | 3,4-dimethoxy-2-methylpyridine-N-oxide | Acetic anhydride | 2-hydroxymethyl-3,4-dimethoxy-pyridine | CN104557692A |

| 5 | Final Chlorination | 2-hydroxymethyl-3,4-dimethoxy-pyridine | Thionyl chloride | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | CN104557692A |

While the primary application seen in patents for the analogous chloro-compound is for pantoprazole, research literature indicates a distinct application for This compound . It has been identified as a key starting material in the synthesis of orellanine (B1677459), a fungal toxin that is being investigated for its potential in cancer therapy. acs.org The synthesis involves the coupling of two molecules of a protected and functionalized pyridine, such as This compound , to form the bipyridine core of orellanine. acs.org This application underscores the utility of This compound in the synthesis of complex, biologically active molecules.

Emerging Methodologies in Patented Research

Emerging methodologies in the synthesis of functionalized pyridines, as gleaned from the patent literature of related compounds, focus on improving efficiency, safety, and yield. For the synthesis of the pantoprazole intermediate 2-chloromethyl-3,4-dimethoxypyridine hydrochloride , patents reveal a trend towards shortening reaction sequences and avoiding hazardous reagents. google.compatsnap.com

The table below outlines some of the reaction methodologies found in the patent literature for the synthesis of the related chloro-compound, which could be considered for the synthesis of This compound .

| Methodology | Description | Advantage | Patent Example |

| Reduced Step Synthesis | Condensing the reaction pathway from seven to five steps. | Increased overall yield, improved work efficiency, and shorter reaction cycle. google.com | CN104557692A |

| Alternative Starting Material | Use of maltol instead of 2-methyl-3-hydroxypyridine. | Reduced cost as maltol is a more accessible raw material. patsnap.comgoogle.com | CN102304083A |

| Optimized Reagents | Avoiding highly hazardous reagents like phosphorus oxychloride in certain steps where possible. | Improved safety profile of the manufacturing process. google.com | CN104557692A |

In the broader context of pyridine synthesis, research has also focused on novel coupling reactions. For the synthesis of the orellanine core, cross-coupling reactions are being employed to pair different substituted pyridines, which allows for the flexible creation of a range of bipyridine derivatives. acs.org This approach offers higher yields and avoids the use of hazardous reagents like diazomethane, which was used in older methods. acs.org While this specific methodology is detailed in a research article, it represents the kind of innovation that is likely to be reflected in future patent literature for compounds like This compound .

Future Perspectives and Research Challenges

Development of More Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 2-Bromo-3,4-dimethoxypyridine, this involves moving away from hazardous reagents and energy-intensive conditions.

Current research in the broader field of pyridine (B92270) synthesis points towards several sustainable strategies that could be adapted for this specific compound. These include the use of heterogeneous catalysts, which can be easily recovered and reused, reducing waste and cost. tandfonline.com Materials like zinc phosphate (B84403) and zeolites (ZSM-5) are being employed for the one-pot synthesis of substituted pyridines, often under solvent-free conditions or in green solvents like water and ethanol. tandfonline.comrsc.org Such methods offer high yields, milder reaction conditions, and simple workup procedures. tandfonline.com

Another green approach is the use of aqueous hydrogen peroxide as a clean oxidant for the synthesis of pyridines from 1,4-dihydropyridine (B1200194) precursors. rsc.org The only by-products in such a system are water and carbon dioxide, significantly enhancing the environmental profile of the synthesis. rsc.org Adapting these principles to the multi-step synthesis of this compound, which involves controlled bromination and methoxylation, represents a key area for future research. The goal is to design a synthetic pathway that maximizes atom economy and minimizes the use of toxic solvents and reagents. researchgate.netacs.org

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

While this compound is known to participate in established reactions like nucleophilic substitution and Suzuki cross-coupling, there is significant potential for discovering new reactivity patterns. smolecule.com The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) groups creates a unique electronic landscape on the pyridine ring that is ripe for exploration. smolecule.com

One promising frontier is the investigation of its reactivity under unconventional conditions, such as high pressure, which can lead to the formation of novel compounds not accessible through standard methods. smolecule.com Furthermore, the field of C-H functionalization offers exciting possibilities. nih.gov Developing methods to selectively activate and functionalize the C-H bonds at the C-5 or C-6 positions of the pyridine ring would provide a direct route to new derivatives without the need for pre-functionalized starting materials. researchgate.net

Recent advances in photochemistry and radical chemistry also open up new avenues. acs.org The generation of pyridinyl radicals from pyridinium (B92312) salts under visible light allows for novel C-H functionalization reactions under mild, acid-free conditions. acs.orgacs.org Applying these cutting-edge techniques to this compound could unlock unprecedented transformations and provide access to a new chemical space.

Expansion of Applications in Emerging Fields (e.g., catalysis, agrochemicals)

The pyridine scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals. tandfonline.comsmolecule.com The specific structure of this compound makes it an attractive starting point for developing new technologies in these areas.

Catalysis: Substituted pyridines are widely used as ligands in transition-metal catalysis. The this compound scaffold can be readily modified, for example, through cross-coupling reactions at the bromine position, to create complex, chiral ligands for asymmetric catalysis. acs.org The methoxy groups can also be fine-tuned to modulate the electronic properties of the resulting ligand, which is crucial for optimizing catalyst performance.

Agrochemicals: There is a constant need for new agrochemicals to combat pest resistance and improve crop yields. Brominated pyridines are a known class of compounds with applications in this field. lookchem.com The this compound structure can serve as a template for creating libraries of new compounds to be screened for herbicidal or pesticidal activity. Its derivatives may offer novel modes of action or improved efficacy against resistant pests.

Challenges in Achieving Enhanced Regioselectivity and Stereoselectivity in Synthesis

A significant hurdle in working with polysubstituted pyridines is controlling the exact placement of functional groups on the ring, a challenge known as regioselectivity. acs.orgscg.ch The synthesis of this compound itself requires precise control to ensure the bromine atom is introduced at the C-2 position and the methoxy groups at C-3 and C-4. The inherent electronic properties of the pyridine ring and the influence of existing substituents can make this difficult, often leading to mixtures of isomers. acs.org Future research must focus on developing highly regioselective methods, potentially using directing groups or specialized catalysts, to synthesize the desired isomer cleanly and efficiently. nih.govacs.org

Stereoselectivity becomes a critical challenge when using this compound to synthesize chiral molecules, such as pharmaceuticals or ligands. acs.org Subsequent reactions on the pyridine ring can create stereocenters, and controlling their three-dimensional arrangement is essential for biological activity and material properties. The development of catalytic enantioselective methods that can be applied to pyridine derivatives is a major ongoing effort in organic chemistry. mdpi.commdpi.com Achieving high stereocontrol in the functionalization of this specific scaffold remains a key objective for future synthetic endeavors. nih.gov

Integration of Advanced Computational and High-Throughput Techniques in Discovery

Modern research and development heavily relies on the integration of computational tools and high-throughput screening (HTS) to accelerate the discovery process. researchgate.netjapsonline.com These technologies are particularly relevant for exploring the potential of this compound.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. japsonline.com By using this compound as a core building block, large libraries of derivatives can be synthesized and screened to identify "hits" for new drugs or agrochemicals. researchgate.netnih.gov This approach significantly reduces the time and cost compared to traditional discovery methods. researchgate.net

Computational Chemistry: In silico methods, such as molecular docking and machine learning, are becoming indispensable tools. researchgate.netchemrxiv.org Computational models can predict how derivatives of this compound might interact with specific biological targets, such as enzymes or receptors. This allows researchers to prioritize which compounds to synthesize and test, making the discovery process more rational and efficient. researchgate.net Furthermore, computational studies can be used to understand the reactivity of the molecule, helping to predict the outcomes of chemical reactions and design more selective and sustainable synthetic routes, thereby addressing the challenges outlined in previous sections.

Q & A

Basic Research Questions

Q. How is 2-Bromo-3,4-dimethoxypyridine synthesized, and what analytical methods are used for characterization?

- Methodology :

- Synthesis : Bromination of 3,4-dimethoxypyridine using brominating agents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) under controlled temperature (50–70°C). The reaction typically proceeds via electrophilic aromatic substitution .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Characterization :

- NMR Spectroscopy : H and C NMR to confirm substitution pattern (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.55 for C₉H₁₁BrClNO) .

- Melting Point : Compare observed values (e.g., 189–192°C) with literature to assess purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.